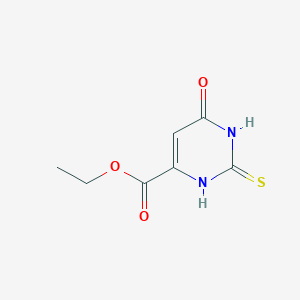

6-Ethoxycarbonyl-4-hydroxy-2-mercaptopyrimidine

Description

6-Ethoxycarbonyl-4-hydroxy-2-mercaptopyrimidine is a pyrimidine derivative characterized by an ethoxycarbonyl group at position 6, a hydroxyl group at position 4, and a thiol (mercapto) group at position 2. Pyrimidine derivatives are widely studied for their roles in coordination chemistry, pharmaceuticals, and organic synthesis due to their diverse functional groups and metal-chelating capabilities .

Structure

3D Structure

Properties

CAS No. |

6633-65-4 |

|---|---|

Molecular Formula |

C7H8N2O3S |

Molecular Weight |

200.22 g/mol |

IUPAC Name |

ethyl 4-oxo-2-sulfanylidene-1H-pyrimidine-6-carboxylate |

InChI |

InChI=1S/C7H8N2O3S/c1-2-12-6(11)4-3-5(10)9-7(13)8-4/h3H,2H2,1H3,(H2,8,9,10,13) |

InChI Key |

TUERDTSVYUIFEF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=O)NC(=S)N1 |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

| Component | Role | Typical Amounts | Conditions |

|---|---|---|---|

| Aromatic aldehyde or ethoxycarbonyl precursor | Provides 6-position substituent | 0.01 mol | Reflux in ethanol |

| Malononitrile or cyano compound | Provides cyano group for ring formation | 0.01 mol | Reflux 5-8 hours |

| Thiourea | Source of mercapto group (2-position) | 0.02 mol | Reflux 5-8 hours |

| Phosphorus pentoxide (P2O5) | Catalyst and dehydrating agent | 0.0035 mol | Reflux in ethanol |

The reaction proceeds via condensation and cyclization to form the pyrimidine ring with mercapto substitution at position 2. The ethoxycarbonyl group at position 6 can be introduced by using ethyl cyanoacetate or related esters as starting materials or by subsequent esterification steps.

Experimental Procedure Summary

- Mix the aldehyde, malononitrile, and P2O5 in absolute ethanol.

- Stir mechanically for 10 minutes at room temperature.

- Add thiourea and reflux the mixture at 70 °C for 5–8 hours.

- Cool the reaction mixture and pour onto crushed ice.

- Filter the precipitate, wash with petroleum ether, and recrystallize from ethanol.

Yields and Purity

- Yields typically range from 60% to 85% depending on substituents and reaction conditions.

- Products are isolated as crystalline solids with melting points consistent with literature values.

- Purity is confirmed by TLC, NMR, IR, and mass spectrometry.

This method is noted for its simplicity, efficiency, and tolerance to various substituents, making it a preferred route for synthesizing 6-substituted mercaptopyrimidines including 6-ethoxycarbonyl derivatives.

Stepwise Functionalization via Amino- and Mercapto-Pyrimidine Precursors

Another approach involves starting from 4-hydroxy-2-mercaptopyrimidine derivatives and introducing the ethoxycarbonyl group at position 6 through acylation or esterification reactions.

Typical Synthetic Route

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1. Preparation of 4-hydroxy-2-mercaptopyrimidine | From diamino-pyrimidine precursors | Reflux in DMF with acetic acid | Moderate (30-40%) | Purification by column chromatography |

| 2. Introduction of ethoxycarbonyl group at C-6 | Reaction with ethyl chloroformate or ethyl cyanoacetate derivatives | Reflux or room temperature in suitable solvent (e.g., DMF, MeOH) | Variable (20-50%) | Requires careful control to avoid side reactions |

Experimental Details

- The 4-hydroxy-2-mercaptopyrimidine core is synthesized by condensation of diamino-pyrimidine derivatives with appropriate reagents.

- The ethoxycarbonyl group is introduced by reacting the core with ethyl chloroformate or via Knoevenagel condensation with ethyl cyanoacetate under acidic or basic catalysis.

- Purification involves recrystallization or chromatographic techniques.

Characterization

- NMR (1H and 13C) confirms the presence of ethoxycarbonyl and mercapto groups.

- IR spectra show characteristic bands for hydroxyl (broad ~3400 cm⁻¹), carbonyl (~1700 cm⁻¹), and thiol (~2550-2600 cm⁻¹) groups.

- Mass spectrometry confirms molecular weight consistent with the target compound.

This method allows for more controlled introduction of functional groups but may involve lower overall yields and longer reaction times compared to the multi-component approach.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Multi-component condensation with P2O5 | Aromatic aldehyde, malononitrile, thiourea | Phosphorus pentoxide, ethanol | Reflux 5-8 h | 60-85% | One-step, efficient, versatile | Requires P2O5 handling |

| Stepwise functionalization | 4-hydroxy-2-mercaptopyrimidine | Ethyl chloroformate or ethyl cyanoacetate | Reflux or RT, DMF/MeOH | 20-50% | Controlled substitution | Longer synthesis, moderate yield |

| Hydrazide derivative synthesis | Pyrimidine carbonitriles | Hydrazine hydrate | Cold stirring, crystallization | ~80% (related compounds) | High yield for derivatives | Not direct for ethoxycarbonyl |

Research Findings and Analytical Data

- NMR Spectroscopy: 1H NMR spectra typically show signals for the ethoxy group (triplet and quartet around δ 1.2 and 4.1 ppm), hydroxyl proton (broad singlet), and mercapto proton (exchangeable singlet). 13C NMR confirms carbonyl carbon around δ 160-175 ppm.

- IR Spectroscopy: Broad O-H stretch (~3400 cm⁻¹), strong C=O stretch (~1700 cm⁻¹), and S-H stretch (~2550 cm⁻¹) are diagnostic.

- Mass Spectrometry: Molecular ion peaks consistent with the molecular formula confirm successful synthesis.

- Yields and Purity: Multi-component methods yield higher purity and better yields, suitable for scale-up.

Chemical Reactions Analysis

Nucleophilic Substitution at the Mercapto Group

The mercapto (-SH) group undergoes nucleophilic substitution with electrophiles, forming thioethers or disulfides:

-

Reaction with alkyl halides :

Treatment with methyl iodide in alkaline conditions yields 2-methylthio derivatives via S-alkylation. -

Oxidative dimerization :

Exposure to mild oxidants (e.g., H<sub>2</sub>O<sub>2</sub>) forms disulfide bridges, critical for stabilizing dimeric structures.

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| S-Alkylation | CH<sub>3</sub>I, NaOH, EtOH | 2-Methylthio derivative |

| Disulfide formation | H<sub>2</sub>O<sub>2</sub>, RT | Dimeric disulfide compound |

Modification of the Hydroxyl Group

The hydroxyl (-OH) group participates in esterification and etherification:

-

Esterification :

Reacts with acetyl chloride under anhydrous conditions to form 4-acetoxy derivatives. -

Ether synthesis :

Alkylation with methyl bromide in DMF produces 4-methoxy analogs .

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Acetylation | AcCl, pyridine, 0°C | 4-Acetoxy derivative |

| O-Methylation | CH<sub>3</sub>Br, K<sub>2</sub>CO<sub>3</sub>, DMF | 4-Methoxy analog |

Ethoxycarbonyl Group Hydrolysis

The ethoxycarbonyl (-COOEt) group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis :

Concentrated HCl at reflux yields 6-carboxy-4-hydroxy-2-mercaptopyrimidine. -

Basic hydrolysis :

NaOH in aqueous ethanol produces the sodium carboxylate salt .

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Acidic hydrolysis | HCl (conc.), Δ | 6-Carboxy derivative |

| Basic hydrolysis | NaOH, EtOH/H<sub>2</sub>O | Sodium carboxylate salt |

Condensation Reactions

The compound serves as a precursor in heterocyclic synthesis:

-

Knoevenagel condensation :

Reacts with malononitrile and aldehydes in the presence of P<sub>2</sub>O<sub>5</sub> to form fused pyrimidine systems (e.g., 6-amino-5-cyano derivatives) . -

Cyclocondensation :

With hydrazines or amines, it forms triazolo- or imidazopyrimidines, enhancing binding to biological targets like adenosine receptors .

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Knoevenagel condensation | P<sub>2</sub>O<sub>5</sub>, EtOH, Δ | 6-Amino-5-cyano-pyrimidine derivative |

| Triazolopyrimidine formation | Hydrazine hydrate, Δ | Triazolo[1,5-a]pyrimidine |

Thiol-Disulfide Exchange

The mercapto group participates in dynamic covalent chemistry:

-

Disulfide metathesis :

Reacts with other thiols (e.g., glutathione) under redox conditions to form mixed disulfides, relevant in prodrug design.

Scientific Research Applications

6-Ethoxycarbonyl-4-hydroxy-2-mercaptopyrimidine and its derivatives have been investigated for their biological properties, particularly as potential therapeutic agents.

Anticancer Properties

Research has indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that these compounds can inhibit the proliferation of human colon cancer cells (HCT-116) and breast cancer cells (MCF-7) with IC50 values lower than standard chemotherapeutics like 5-fluorouracil . The mechanism of action appears to involve apoptosis induction and selective toxicity towards cancerous cells while sparing normal tissues .

Adenosine Receptor Antagonism

Another notable application is its role as a selective antagonist for the A3 adenosine receptor. This property is significant for developing drugs targeting inflammatory diseases and certain types of cancers, where modulating adenosine signaling could provide therapeutic benefits .

Synthesis and Derivatives

The synthesis of this compound typically involves the modification of pyrimidine structures, often utilizing Mannich reactions or other organic synthesis techniques to introduce functional groups that enhance biological activity. The ability to create diverse derivatives allows for the exploration of structure-activity relationships (SAR), which is crucial in drug development .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of various pyrimidine derivatives, this compound was found to exhibit potent cytotoxicity against multiple cancer cell lines. The study highlighted its mechanism involving caspase activation leading to apoptosis in cancer cells, with a selectivity index indicating minimal toxicity to non-cancerous cells .

Case Study 2: A3 Adenosine Receptor Modulation

Another research effort focused on the pharmacological profiling of this compound as an A3 adenosine receptor antagonist. The findings suggested that this compound could effectively modulate immune responses, making it a candidate for treating conditions such as rheumatoid arthritis and certain cancers where adenosine plays a pivotal role in disease progression .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 6-Ethoxycarbonyl-4-hydroxy-2-mercaptopyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. The hydroxy and mercapto groups play a crucial role in its binding affinity and specificity towards target proteins .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Below is a comparative analysis of key pyrimidine derivatives:

Reactivity and Functional Group Influence

- Ethoxycarbonyl vs. This could enhance metal-binding affinity in coordination complexes . Amino-substituted analogs (e.g., 6-amino derivatives) exhibit stronger nucleophilic character, enabling reactions with α,ω-dihalo compounds to form alkylated products .

Thiol Group Reactivity :

- The 2-mercapto group facilitates thione-thiol tautomerism, allowing coordination via the thione sulfur atom. This is critical in forming stable complexes with transition metals like Zn(II) and Pd(II) .

Biological Activity

6-Ethoxycarbonyl-4-hydroxy-2-mercaptopyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound features an ethoxycarbonyl group, a hydroxyl group, and a mercapto group, which contribute to its unique properties and potential applications in medicinal chemistry.

The compound's chemical reactivity is primarily characterized by nucleophilic substitutions and condensation reactions. The mercapto group can react with electrophiles, forming thioethers or disulfides, while the hydroxyl group is capable of undergoing esterification or etherification under suitable conditions. Various synthetic routes have been developed for producing this compound, showcasing the versatility of this compound in chemical synthesis .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antioxidant Properties : The compound has shown significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

- Adenosine Receptor Binding : It has been found to interact effectively with adenosine receptors, particularly the A3 subtype. Some derivatives exhibit submicromolar affinity, indicating strong potential for therapeutic applications in conditions such as inflammation and cancer .

- Cytotoxicity : In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For example, derivatives of related compounds have shown enhanced cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-Amino-6-hydroxy-2-mercaptopyrimidine | Hydroxyl and mercapto groups | Antioxidant, A3 receptor antagonist | Lacks ethoxycarbonyl group |

| 4-Amino-6-methylthio-pyrimidine | Methylthio instead of hydroxyl | Antimicrobial | Different substituent affects activity |

| 5-Fluoro-2-thiouracil | Fluorine substitution | Anticancer | Primarily used in cancer therapy |

This table illustrates how the distinct combination of functional groups in this compound contributes to its unique biological profile compared to other compounds .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound derivatives in various biological contexts:

- Cancer Cell Lines : In one study, derivatives were tested against mouse renal carcinoma (Renca) and human T-lymphocyte (Jurkat) cell lines, revealing enhanced cytotoxicity compared to established treatments .

- Mechanistic Insights : The binding affinity to adenosine receptors was quantified using Ki values, with some derivatives showing promising results that warrant further investigation into their therapeutic potential .

- Oxidative Stress Response : The antioxidant properties of the compound were evaluated through various assays, demonstrating its ability to mitigate oxidative damage in cellular models .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-Ethoxycarbonyl-4-hydroxy-2-mercaptopyrimidine, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with a thiourea derivative (e.g., 2-mercaptopyrimidine) as the core scaffold. Ethoxycarbonyl groups can be introduced via nucleophilic substitution or esterification under anhydrous conditions using ethyl chloroformate .

- Step 2 : Optimize reaction temperature (typically 60–80°C) and solvent choice (e.g., DMF or THF) to balance reactivity and stability of the hydroxyl and mercapto groups .

- Step 3 : Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

- Key Data :

| Parameter | Optimal Range | Reference |

|---|---|---|

| Reaction Temperature | 60–80°C | |

| Solvent | DMF/THF | |

| Yield | 60–75% (reported) |

Q. How should researchers address contradictions in spectral data (e.g., NMR vs. mass spectrometry) during structural characterization?

- Methodology :

- Cross-Validation : Use complementary techniques (e.g., 2D NMR for proton-carbon correlations and X-ray crystallography for unambiguous confirmation) .

- Troubleshooting : If discrepancies arise, consider tautomeric equilibria (common in mercapto-pyrimidines) or solvent-induced shifts. Computational tools like DFT can model tautomer stability .

Advanced Research Questions

Q. What computational strategies are effective for predicting reaction pathways and optimizing synthetic routes for this compound?

- Methodology :

- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and identify energetically favorable pathways .

- Machine Learning : Train models on existing pyrimidine synthesis data to predict optimal catalysts (e.g., DBU for esterification) .

- Case Study : ICReDD’s hybrid computational-experimental approach reduced reaction optimization time by 40% for analogous pyrimidines via automated condition screening .

Q. How can researchers mitigate toxicity risks associated with this compound in biological assays?

- Methodology :

- In Silico Screening : Use tools like ProTox-II to predict cytotoxicity and prioritize derivatives with lower risk .

- Handling Protocols : Follow OSHA guidelines for mercapto-containing compounds: use fume hoods, wear nitrile gloves, and store waste in sealed containers .

- Safety Data :

| Hazard Code | Risk Phrase | Precautionary Measures |

|---|---|---|

| Xi | R36/37/38 (irritant) | S22 (do not inhale dust) |

| S37/39 (use PPE) |

Q. What experimental approaches are recommended to study the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via UV-Vis (λ = 260–280 nm) .

- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life. For example, 4-hydroxy-2-mercaptopyrimidines degrade 3× faster at pH < 3 due to protonation of the hydroxyl group .

Q. How can researchers resolve conflicting literature reports on the biological activity of structurally related pyrimidines?

- Methodology :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies. For example, discrepancies in IC values for 6-methyl-2-mercaptouracil analogs were linked to variations in HeLa vs. MCF-7 cell lines .

- Dose-Response Studies : Conduct parallel assays under standardized conditions to isolate structure-activity relationships .

Methodological Resources

Q. What are the best practices for synthesizing and characterizing derivatives of this compound for medicinal chemistry applications?

- Stepwise Protocol :

Derivatization : Modify the ethoxycarbonyl group via hydrolysis (to carboxylic acid) or amidation .

Characterization : Use HRMS for exact mass confirmation and -NMR to track substitution patterns .

Biological Testing : Prioritize derivatives with logP < 3 (calculated via ChemAxon) for improved bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.